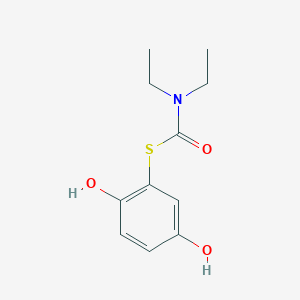
S-(2,5-dihydroxyphenyl) diethylthiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2,5-dihydroxyphenyl) diethylthiocarbamate, also known as DDC, is a chemical compound that has been widely used in scientific research for its ability to chelate copper ions. The compound was first synthesized in the early 1950s and has since been used in a variety of applications, including the study of neurological disorders, cancer, and other diseases. In
Aplicaciones Científicas De Investigación
S-(2,5-dihydroxyphenyl) diethylthiocarbamate has been used in a wide range of scientific research applications, including the study of neurological disorders, cancer, and other diseases. One of the most significant applications of this compound is its ability to chelate copper ions. Copper is an essential nutrient for many biological processes, but it can also be toxic in high concentrations. This compound can bind to copper ions and prevent them from causing damage to cells and tissues.
Mecanismo De Acción
S-(2,5-dihydroxyphenyl) diethylthiocarbamate works by binding to copper ions and forming a stable complex. This complex is then excreted from the body, preventing the copper ions from causing damage. In addition to its chelating properties, this compound has also been shown to have antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its chelating, antioxidant, and anti-inflammatory properties, this compound has also been shown to have antitumor and neuroprotective effects. These effects are thought to be due to the compound's ability to regulate copper levels in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using S-(2,5-dihydroxyphenyl) diethylthiocarbamate in lab experiments is its ability to chelate copper ions. This makes it a useful tool for studying the effects of copper on biological processes. However, this compound also has some limitations. For example, it is not specific to copper and can also chelate other metal ions. This can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are many future directions for research on S-(2,5-dihydroxyphenyl) diethylthiocarbamate. One area of focus is the development of more specific chelators that can target copper ions without affecting other metal ions. Another area of research is the study of the compound's effects on neurological disorders such as Alzheimer's disease. Finally, there is also interest in exploring the use of this compound as a potential cancer treatment.
Conclusion
This compound is a chemical compound that has been widely used in scientific research for its ability to chelate copper ions. The compound has a range of applications, including the study of neurological disorders, cancer, and other diseases. This compound works by binding to copper ions and forming a stable complex, which is then excreted from the body. While this compound has some limitations, it remains a useful tool for studying the effects of copper on biological processes. There are many future directions for research on this compound, including the development of more specific chelators and the study of its effects on neurological disorders and cancer.
Métodos De Síntesis
S-(2,5-dihydroxyphenyl) diethylthiocarbamate can be synthesized by reacting 2,5-dihydroxybenzyl alcohol with diethylamine and carbon disulfide. The resulting product is a yellow crystalline powder that is soluble in water and ethanol. The synthesis of this compound is a relatively simple process and can be easily scaled up for large-scale production.
Propiedades
IUPAC Name |
S-(2,5-dihydroxyphenyl) N,N-diethylcarbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c1-3-12(4-2)11(15)16-10-7-8(13)5-6-9(10)14/h5-7,13-14H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOWMWIATNBIPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)SC1=C(C=CC(=C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
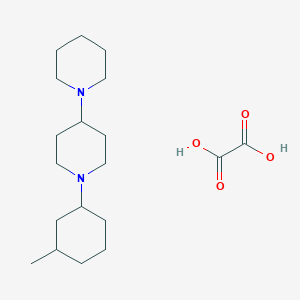
![2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B5179535.png)
![2-chloro-4-methyl-N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5179541.png)
![(2,4-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B5179543.png)
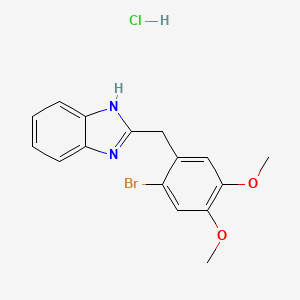
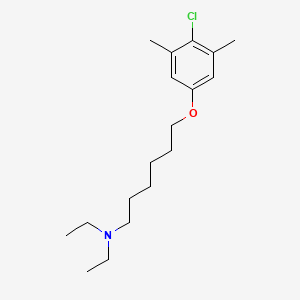
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-[2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5179582.png)
![3-[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5179585.png)
![1-(5-methoxy-3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5179587.png)
![2-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5179593.png)
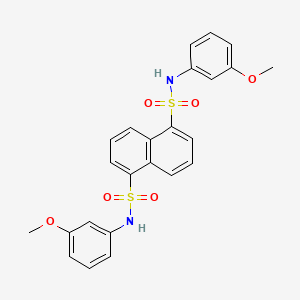
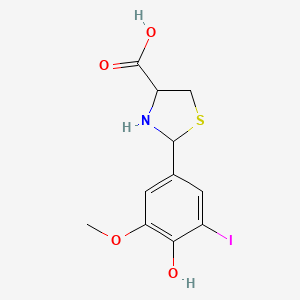
![4-{2-[4-(2-furoyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5179630.png)
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-propen-1-one](/img/structure/B5179633.png)
